![molecular formula C14H18N2O7 B3037717 Boc-3-nitro-L-tyrosine CAS No. 5575-03-1](/img/structure/B3037717.png)
Boc-3-nitro-L-tyrosine
Overview
Description
Boc-3-nitro-L-tyrosine is a labelled analogue of nitrotyrosine . It is a derivative of L-tyrosine having a nitro group at the 3-position on the phenyl ring . It is used as an oxidant and cytotoxic agent .
Molecular Structure Analysis
The molecular formula of Boc-3-nitro-L-tyrosine is C14H18N2O7 . It is a derivative of L-tyrosine, with a nitro group at the 3-position on the phenyl ring . The IUPAC name is (2S)-3-(4-hydroxy-3-nitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid .Chemical Reactions Analysis
Specific chemical reactions involving Boc-3-nitro-L-tyrosine are not detailed in the available sources .Physical And Chemical Properties Analysis
Boc-3-nitro-L-tyrosine is a yellow powder . It has a molecular weight of 326.31 . The melting point is between 144 - 148 °C . It should be stored at 2-8 °C .Scientific Research Applications
- Application : Researchers have explored Boc-3-NT as a potential biomarker for oxidative stress and inflammation. Elevated levels of 3-NT in biological samples (such as plasma, urine, and tissues) may indicate these conditions .
- Significance : Boc-3-NT has been investigated as a marker for colorectal cancer. In patients undergoing surgery for colorectal cancer, levels of 3-NT were significantly higher compared to healthy controls. Monitoring 3-NT could aid in cancer diagnosis and treatment assessment .
- Role of Boc-3-NT : Boc-3-NT serves as an indicator of peroxynitrite formation, providing insights into nitrosative stress levels in biological systems .
- Application : Researchers have proposed guidelines for using Boc-3-NT to protect against H₂O₂-induced degradation in specific solutions, such as cold atmospheric plasma-stimulated solutions .
- Clinical Relevance : This method enables accurate measurement of these tyrosine derivatives, aiding in clinical studies and disease monitoring .
Biomarker Research
Oncology Studies
Nitrosative Stress Research
Antioxidant Studies
Analytical Chemistry and Mass Spectrometry
Minimal Invasive Surgery
Mechanism of Action
Target of Action
Boc-3-nitro-L-tyrosine primarily targets the Glutathione reductase, mitochondrial in humans . Glutathione reductase is an enzyme that plays a crucial role in maintaining the balance of the antioxidant glutathione within the cells.
Mode of Action
It is known to act as anoxidant and cytotoxic agent . This suggests that it may interact with its target by inducing oxidative stress, which can lead to cell damage or death.
Biochemical Pathways
Given its role as an oxidant and cytotoxic agent, it is likely to impact pathways related tooxidative stress and cell survival .
Pharmacokinetics
It is known that nitrotyrosine, a related compound, undergoes metabolism to form3-nitro-4-hydroxyphenylacetic acid (NHPA) , which is excreted in the urine .
Result of Action
Given its role as an oxidant and cytotoxic agent, it is likely to causecellular damage and potentially lead to cell death .
Action Environment
The action, efficacy, and stability of Boc-3-nitro-L-tyrosine can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at 0 - 8 °C . Furthermore, its efficacy could potentially be influenced by the presence of other compounds or conditions that affect oxidative stress levels within the cell.
properties
IUPAC Name |
(2S)-3-(4-hydroxy-3-nitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O7/c1-14(2,3)23-13(20)15-9(12(18)19)6-8-4-5-11(17)10(7-8)16(21)22/h4-5,7,9,17H,6H2,1-3H3,(H,15,20)(H,18,19)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOHDYUJJUVBQB-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-3-nitro-L-tyrosine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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